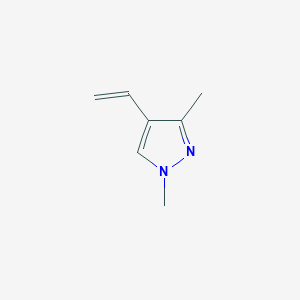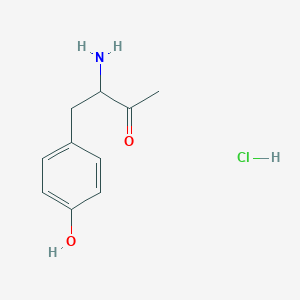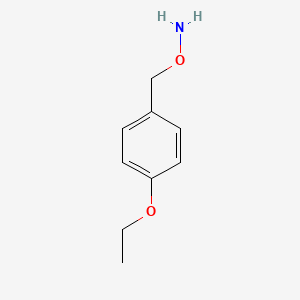
Hydroxylamine, O-((4-ethoxyphenyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxylamine, O-((4-ethoxyphenyl)methyl)- is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . It is also known by its IUPAC name, O-(4-ethoxybenzyl)hydroxylamine . This compound is characterized by the presence of a hydroxylamine group attached to a benzyl group substituted with an ethoxy group at the para position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine, O-((4-ethoxyphenyl)methyl)- typically involves the reaction of hydroxylamine with an appropriate benzyl halide. One common method is the reaction of hydroxylamine hydrochloride with 4-ethoxybenzyl chloride in the presence of a base such as sodium carbonate or potassium carbonate . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and isolation of the final product. Techniques such as recrystallization and distillation are often employed to ensure the purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxylamine, O-((4-ethoxyphenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso compounds or nitro compounds depending on the oxidizing agent used.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, replacing other functional groups in a molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted hydroxylamines depending on the reactants used.
Applications De Recherche Scientifique
Hydroxylamine, O-((4-ethoxyphenyl)methyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydroxylamine derivatives.
Mécanisme D'action
The mechanism of action of Hydroxylamine, O-((4-ethoxyphenyl)methyl)- involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilic property allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparaison Avec Des Composés Similaires
Hydroxylamine, O-((4-ethoxyphenyl)methyl)- can be compared with other similar compounds such as:
Hydroxylamine, O-((4-methoxyphenyl)methyl)-: Similar structure but with a methoxy group instead of an ethoxy group.
Hydroxylamine, O-((4-chlorophenyl)methyl)-: Contains a chlorine atom instead of an ethoxy group.
Hydroxylamine, O-((4-nitrophenyl)methyl)-: Contains a nitro group instead of an ethoxy group.
The uniqueness of Hydroxylamine, O-((4-ethoxyphenyl)methyl)- lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.
Propriétés
Numéro CAS |
55959-92-7 |
|---|---|
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
O-[(4-ethoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C9H13NO2/c1-2-11-9-5-3-8(4-6-9)7-12-10/h3-6H,2,7,10H2,1H3 |
Clé InChI |
BEQGFYJUEOMBMW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


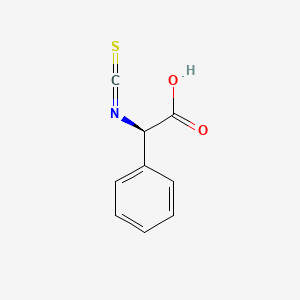
![1-[4-(Dimethylamino)phenyl]cyclopropanol](/img/structure/B13614744.png)
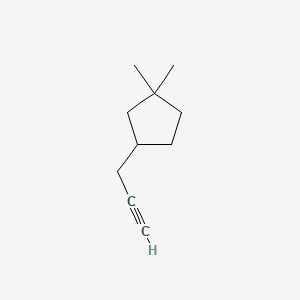
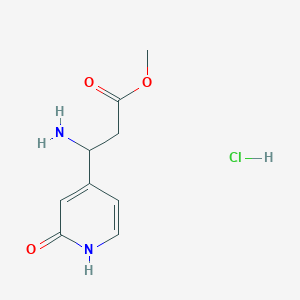
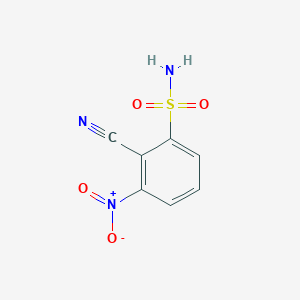

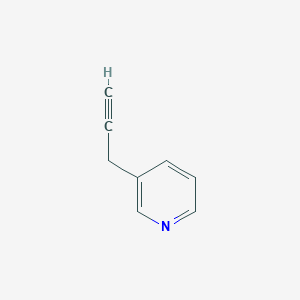
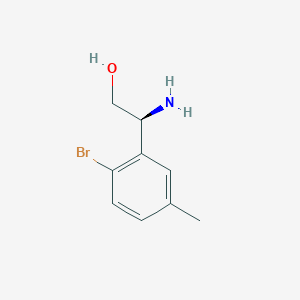


![Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride](/img/structure/B13614795.png)
